molecular formula C25H20N6O3 B10915466 1-methyl-5-{[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B10915466
M. Wt: 452.5 g/mol
InChI Key: UQJTZDYDQQVROH-UHFFFAOYSA-N
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Description

1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole and pyrazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the anilino and carbonyl groups. Common reagents used in these reactions include various anilines, carbonyl compounds, and pyrazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID: shares structural similarities with other pyrazole and pyrazolopyrimidine derivatives.

    2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE: A simpler analog with similar core structure but lacking the additional functional groups.

    3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINE: Another related compound with a similar pyrazolopyrimidine core but different substituents

Uniqueness

The uniqueness of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combination of functional groups and its potential for diverse biological activities. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C25H20N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

1-methyl-5-[[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C25H20N6O3/c1-15-21(16-7-4-3-5-8-16)23-26-12-11-20(31(23)29-15)17-9-6-10-18(13-17)28-24(32)22-19(25(33)34)14-27-30(22)2/h3-14H,1-2H3,(H,28,32)(H,33,34)

InChI Key

UQJTZDYDQQVROH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)NC(=O)C5=C(C=NN5C)C(=O)O

Origin of Product

United States

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